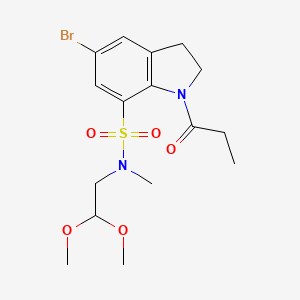

5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide

説明

5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a dimethoxyethyl group, a methyl group, a propionyl group, and a sulfonamide group attached to an indoline core. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

特性

CAS番号 |

6208-93-1 |

|---|---|

分子式 |

C16H23BrN2O5S |

分子量 |

435.3 g/mol |

IUPAC名 |

5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide |

InChI |

InChI=1S/C16H23BrN2O5S/c1-5-14(20)19-7-6-11-8-12(17)9-13(16(11)19)25(21,22)18(2)10-15(23-3)24-4/h8-9,15H,5-7,10H2,1-4H3 |

InChIキー |

GMBSYKCJSJAQCX-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)N1CCC2=C1C(=CC(=C2)Br)S(=O)(=O)N(C)CC(OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:

Bromination: Introduction of the bromine atom to the indoline core.

Alkylation: Addition of the 2,2-dimethoxyethyl group.

Methylation: Introduction of the methyl group.

Acylation: Addition of the propionyl group.

Sulfonation: Introduction of the sulfonamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automation of reaction steps, and rigorous quality control measures to ensure consistency in the final product.

化学反応の分析

Types of Reactions

5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or chemical processes.

作用機序

The mechanism of action of 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

類似化合物との比較

Similar Compounds

- 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine

- 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine

Uniqueness

Compared to similar compounds, 5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propionylindoline-7-sulfonamide features a unique combination of functional groups and structural elements. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for research and development.

生物活性

5-Bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide (CAS No. 6208-93-1) is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C16H23BrN2O5S

- Molecular Weight : 435.3 g/mol

- IUPAC Name : 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide

- Structure : The compound contains a bromine atom, a dimethoxyethyl group, a methyl group, a propionyl group, and a sulfonamide group attached to an indoline core.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, influencing various cellular pathways. Detailed studies are necessary to elucidate the exact molecular interactions involved.

Biological Activity Overview

Research indicates that 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide exhibits potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against resistant strains of bacteria.

- Anticancer Potential : Investigations into its effects on cancer cell lines show promise in inhibiting growth and inducing apoptosis.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways.

Anticancer Studies

Research on similar indole derivatives has shown that modifications can enhance their cytotoxic effects against various cancer cell lines. For instance, compounds with sulfonamide groups have demonstrated increased potency in inhibiting tumor growth . Future studies should focus on the specific impact of 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide on different cancer models.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | Structure | Antibacterial |

| 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | Structure | Anticancer |

The unique combination of functional groups in 5-bromo-N-(2,2-dimethoxyethyl)-N-methyl-1-propanoyl-2,3-dihydroindole-7-sulfonamide may confer specific properties that enhance its biological activity compared to these similar compounds.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。